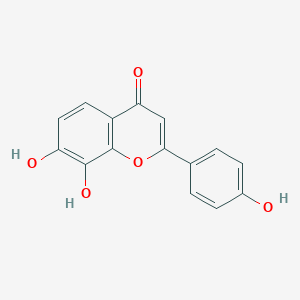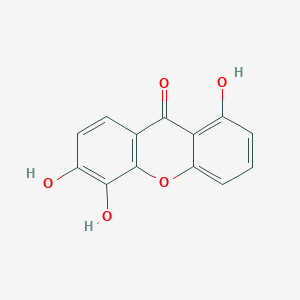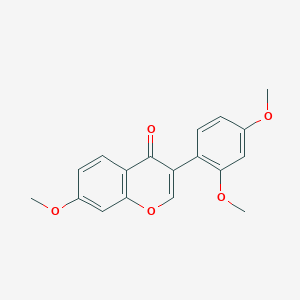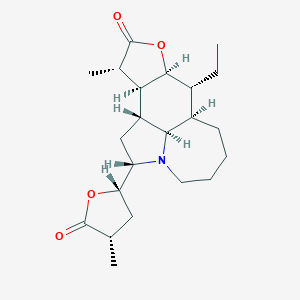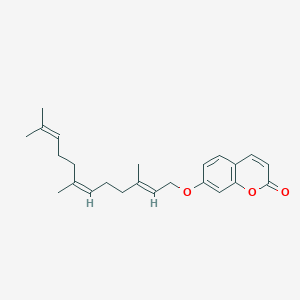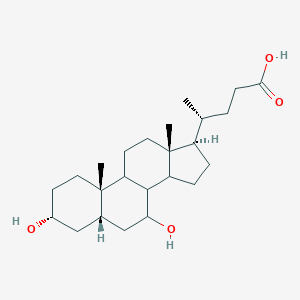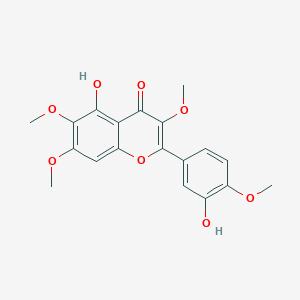
Casticin
Übersicht
Beschreibung
Casticin is a major bioactive flavonoid isolated from several plants, mainly from the Vitex species . It is a methoxylated flavonol, meaning the core flavonoid structure has methyl groups attached . It is well known for its anti-inflammatory and antioxidant properties, which are mainly exploited in traditional medicine .
Synthesis Analysis
Casticin is isolated from the leaves and fruits of V. trifolia and V. negundo . It can also be isolated from various other plant species, including Psiada trinervia, Daphne genkwa, and Pluchea quitoc .
Molecular Structure Analysis
The molecular formula of Casticin is C19H18O8 . The molecular weight is 374.34 .
Chemical Reactions Analysis
Casticin has been shown to have anti-mitotic activity . It has been suggested as a possible demethylation drug for the prevention and treatment of cancer .
Physical And Chemical Properties Analysis
Casticin has a molecular weight of 374.34 and a molecular formula of C19H18O8 . It is stable if stored as directed and should be protected from light and heat .
Wissenschaftliche Forschungsanwendungen
Anticancer Agent
Casticin has been recognized for its potential as an anticancer agent . It has the ability to target multiple cancer pathways . More than 50% of the articles published since 2018 have expanded the knowledge of Casticin’s antitumor activity by adding interesting new mechanisms of action . It counteracts cancer progression through the induction of apoptosis, cell cycle arrest, and metastasis arrest, acting on several pathways that are generally dysregulated in different types of cancer .
Anti-inflammatory and Antioxidant Properties
Casticin is well known for its anti-inflammatory and antioxidant properties , which are mainly exploited in traditional medicine .
Antineoplastic Activities
Casticin possesses a wide range of therapeutic properties, including antineoplastic activities . Several studies have been conducted on the anticancer effects of Casticin against cancers, including breast, bladder, oral, lung, leukemia, and hepatocellular carcinomas .
Inhibition of Invasion, Migration, and Proliferation
Casticin inhibits invasion, migration, and proliferation of cancer cells .
Induction of Apoptosis and Cell Cycle Arrest
Casticin induces apoptosis and cell cycle arrest in cancer cells .
Action on Different Signaling Pathways
Casticin acts on different signaling pathways, namely the PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1 pathways .
Suppression of Tumor Formation
As a multi-tasking and multi-directional agent in different cells, Casticin is important for the suppression of tumor formation .
Potential Epigenetic Drug Candidate
Casticin can be considered as a promising epigenetic drug candidate to target not only cancer cells but also cancer stem-like cells .
Wirkmechanismus
Target of Action
Casticin, an isoflavone compound extracted from various plants, has demonstrated significant pharmacological properties . The primary targets of Casticin are Phosphoinositide 3-kinase (PI3K) and c-Myc in p53 mutated cells . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
Casticin interacts with its targets, leading to significant changes in cellular functions. It has been found to be a selective PI3K inhibitor , significantly inhibiting cell proliferation . It induces G2/GM arrest and apoptosis by upregulating Bax/BCL2 expression . Furthermore, it affects the self-renewal ability of certain carcinoma cell lines .
Biochemical Pathways
Casticin affects several biochemical pathways. It inhibits invasion, migration, and proliferation and induces apoptosis (casticin-induced, ROS-mediated, and mitochondrial-dependent) and cell cycle arrest (G0/G1, G2/M, etc.) through different signaling pathways, namely the PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1 pathways .
Result of Action
The molecular and cellular effects of Casticin’s action are profound. It has been found to induce DNA damage and affect DNA repair associated protein expression in human lung cancer A549 cells . It also impacts key signaling pathways in colorectal cancer cells, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Casticin. These factors can be environmental, such as tobacco intake, exposure to UV radiation, excess consumption of alcohol and red meat, and occupational hazards, or genetic, including mutations and immune conditions . Some risk factors, such as excess body weight, can be a combination of both genetic predispositions and environmental influences .
Safety and Hazards
Zukünftige Richtungen
Casticin has attracted the attention of the scientific community for its ability to target multiple cancer pathways . More than 50% of the articles were published since 2018 and even more recent studies have expanded the knowledge of casticin’s antitumor activity by adding interesting new mechanisms of action as a topoisomerase IIα inhibitor, DNA methylase 1 inhibitor, and an upregulator of the onco-suppressive miR-338-3p . It can be considered as a promising epigenetic drug candidate to target not only cancer cells but also cancer stem-like cells .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLSMYMOKWUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197326 | |
| Record name | Casticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Casticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Casticin | |
CAS RN |
479-91-4 | |
| Record name | Casticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Casticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Casticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CASTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753GT729OU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Casticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 187 °C | |
| Record name | Casticin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of casticin and how does it interact with them?
A1: Casticin demonstrates its anticancer effects by interacting with various molecular targets and signaling pathways:
- PI3K/Akt Pathway: Casticin inhibits the PI3K/Akt signaling pathway [, , , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Casticin's inhibitory effect on this pathway contributes to its antitumor activity.
- NF-κB Pathway: Casticin suppresses the activation of the NF-κB pathway [, , , , ]. NF-κB is a transcription factor involved in inflammation, cell survival, and tumor progression. By inhibiting this pathway, casticin reduces the expression of pro-inflammatory cytokines and inhibits cancer cell growth and metastasis.
- Mitochondrial Pathways: Casticin induces apoptosis, a form of programmed cell death, in cancer cells through mitochondrial pathways [, , ]. It achieves this by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, and activating caspases, the executioner proteins of apoptosis.
- Cell Cycle Arrest: Casticin induces cell cycle arrest at various phases, primarily G2/M [, , ], preventing cancer cells from dividing and proliferating. This arrest is mediated through modulation of cell cycle regulatory proteins like p53, p21, and cyclins.
- Matrix Metalloproteinases (MMPs): Casticin inhibits the activity and expression of MMPs, particularly MMP-2 and MMP-9 [, ]. MMPs are enzymes involved in the breakdown of the extracellular matrix, a crucial process in tumor invasion and metastasis. By inhibiting MMPs, casticin limits the spread of cancer cells.
- FOXO3a Activation: Casticin activates the transcription factor FOXO3a []. FOXO3a plays a role in tumor suppression by promoting cell cycle arrest, DNA repair, and apoptosis. Its activation by casticin contributes to the compound's anticancer effects.
- Other Targets: Recent research suggests casticin might act as a topoisomerase IIα inhibitor []. Topoisomerase IIα is an enzyme essential for DNA replication and is often targeted in cancer therapy. Further studies are needed to fully understand this interaction.
Q2: What types of cancers have shown sensitivity to casticin in preclinical studies?
A2: In vitro and in vivo studies have demonstrated casticin's anticancer activity against various cancer cell lines, including:
- Prostate cancer [, ]
- Melanoma [, ]
- Breast cancer [, ]
- Hepatocellular carcinoma [, ]
- Acute myeloid leukemia [, ]
- Ovarian cancer []
- Gastric cancer []
- Glioblastoma []
- Lung cancer [, ]
- Oral cancer [, ]
- Cervical cancer [, ]
- Bladder cancer []
- Pancreatic cancer []
- Esophageal squamous cell carcinoma []
Q3: How does casticin affect tumor growth and metastasis?
A3: Casticin inhibits tumor growth by inducing apoptosis, arresting cell cycle progression, and suppressing angiogenesis [, , , , ]. It further attenuates metastasis by inhibiting cell migration, invasion, and adhesion, along with reducing MMP activity [, , , ].
Q4: What is the molecular formula and weight of casticin?
A4: The molecular formula of casticin is C20H22O8, and its molecular weight is 390.38 g/mol.
Q5: Are there spectroscopic data available for casticin?
A6: Yes, spectroscopic data, including Infrared (IR) spectroscopy, are available for casticin identification [, ].
Q6: What is known about the stability of casticin?
A7: While detailed stability studies are limited, casticin's encapsulation in nanoemulsions using whey protein-lactose conjugate improved its storage stability []. This suggests that appropriate formulation strategies are crucial for maintaining casticin's stability.
Q7: Are there specific formulation strategies being explored to enhance casticin's delivery and bioavailability?
A8: Yes, nanoemulsions stabilized by whey protein-lactose conjugate have shown promise in enhancing casticin's cellular uptake and bioavailability, leading to improved anticancer efficacy in vitro [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







